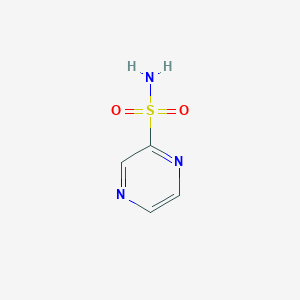
Pyrazine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2-sulfonamide is a compound with the molecular weight of 159.17 . It is a powder at room temperature . The IUPAC name for this compound is 2-pyrazinesulfonamide .
Physical And Chemical Properties Analysis
Pyrazine-2-sulfonamide is a powder at room temperature . It has a melting point of 166-167°C .
Scientific Research Applications
Anticancer Activity
Pyrazine-2-sulfonamide has been found to have potential anticancer activity . The compound’s effectiveness is influenced by the position of its substituents. For instance, the removal of the p-methyl group led to a higher potency against VEGFR-2, while the presence of the p-sulfonamide group dramatically decreased the potency .
Antimicrobial Activity
Pyrazine-2-sulfonamide derivatives have shown antimicrobial activity . The compound’s antimicrobial properties were observed when it was synthesized with various sulfonamide derivatives .
Drug Development
The compound has been used in the development of new drugs . Imidazo[1,2-a]pyrazine, a derivative of Pyrazine, acts as a versatile scaffold in organic synthesis and drug development .
Synthesis of Heterocycles
Pyrazine-2-sulfonamide has been used in the synthesis of heterocycles . Fluorinated heterocycles, which are main components of marketed drugs, have been synthesized using this compound .
Development of Fluorinated Drugs
The compound has been used in the development of fluorinated drugs . Around 20% of anticancer and antibiotic drugs contain fluorine atoms, and Pyrazine-2-sulfonamide has been used in the synthesis of these drugs .
Study of Structure-Activity Relationship (SAR)
Pyrazine-2-sulfonamide has been used in the study of Structure-Activity Relationship (SAR) . The SAR study assigned that fluorinated heterocycles having various electron-donating or electron-withdrawing substituents significantly affected the anticancer and antimicrobial activities .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazine-2-sulfonamide primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival . Additionally, it has been suggested that Pyrazine-2-sulfonamide derivatives may have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
Pyrazine-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It prevents para-aminobenzoic acid (PABA), a substrate of the enzyme, from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Pyrazine-2-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, Pyrazine-2-sulfonamide disrupts the production of folic acid, a vital component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and proliferation .
Pharmacokinetics
A study on similar pyrazine derivatives suggests that they have satisfactory adme properties . These properties impact the bioavailability of Pyrazine-2-sulfonamide, determining how effectively it can reach its target and exert its inhibitory effect .
Result of Action
The molecular effect of Pyrazine-2-sulfonamide’s action is the inhibition of the bacterial enzyme dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and proliferation . On a cellular level, this results in the effective control of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazine-2-sulfonamide. For instance, the widespread use of sulfonamides, including Pyrazine-2-sulfonamide, has led to their presence in various environmental compartments .
properties
IUPAC Name |
pyrazine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H,(H2,5,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHOBZPEKJCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2682850.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682852.png)
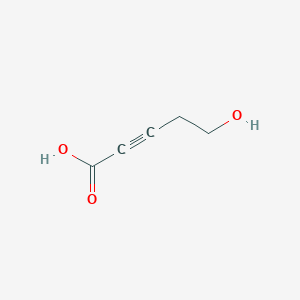
![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)

![2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682857.png)

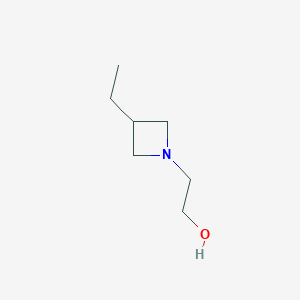

![3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid](/img/structure/B2682865.png)
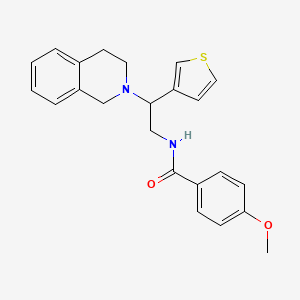
![2-(1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682868.png)
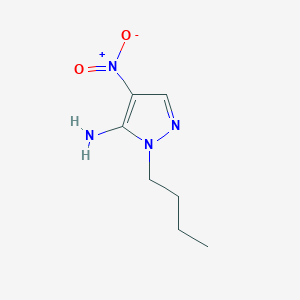
![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)